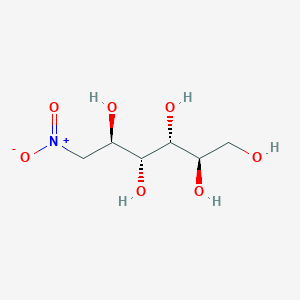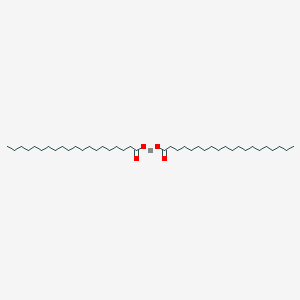
Cadmium diicosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium diicosanoate is a chemical compound that belongs to the family of metal carboxylates. It is a white or yellowish powder that is insoluble in water but soluble in organic solvents. Cadmium diicosanoate is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of cadmium diicosanoate is not fully understood. However, studies have shown that it can act as a Lewis acid catalyst, which can promote various chemical reactions such as esterification and transesterification. Cadmium diicosanoate can also interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Cadmium diicosanoate has been shown to have various biochemical and physiological effects. Studies have shown that it can induce oxidative stress and inflammation in cells, which can lead to cellular damage and dysfunction. Cadmium diicosanoate has also been shown to affect the expression of genes involved in various cellular processes such as apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cadmium diicosanoate in lab experiments is its high purity and stability. It can also be easily synthesized and purified using standard laboratory techniques. However, one limitation is its toxicity, which can pose a risk to researchers and the environment. Therefore, appropriate safety measures should be taken when handling cadmium diicosanoate.
Orientations Futures
There are several future directions for research on cadmium diicosanoate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications in catalysis, electronics, and medicine. Further studies are also needed to elucidate the mechanism of action and biological effects of cadmium diicosanoate, which can provide insights into its potential toxicity and therapeutic applications.
Conclusion:
In conclusion, cadmium diicosanoate is a unique and versatile chemical compound that has potential applications in various fields of science and technology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of cadmium diicosanoate.
Méthodes De Synthèse
Cadmium diicosanoate can be synthesized by reacting cadmium oxide or cadmium carbonate with stearic acid in the presence of a solvent such as toluene or xylene. The reaction is typically carried out at elevated temperatures and under an inert atmosphere. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
Cadmium diicosanoate has a wide range of scientific research applications. It is commonly used as a precursor for the synthesis of cadmium oxide nanoparticles, which have potential applications in various fields such as catalysis, electronics, and medicine. Cadmium diicosanoate is also used as a surfactant in the synthesis of metal-organic frameworks (MOFs) and as a stabilizer in the production of polyvinyl chloride (PVC).
Propriétés
Numéro CAS |
14923-81-0 |
|---|---|
Nom du produit |
Cadmium diicosanoate |
Formule moléculaire |
C40H78CdO4 |
Poids moléculaire |
735.5 g/mol |
Nom IUPAC |
cadmium(2+);icosanoate |
InChI |
InChI=1S/2C20H40O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
Clé InChI |
RBHNZROBARWZDN-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




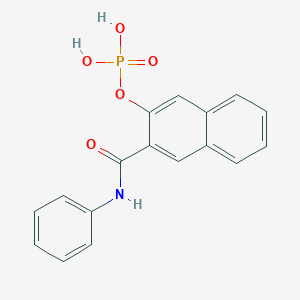

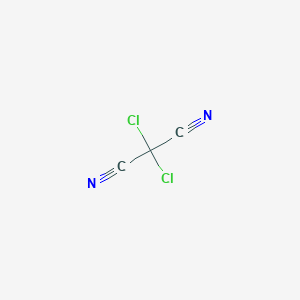
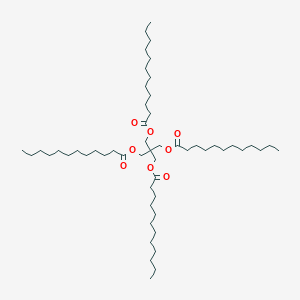
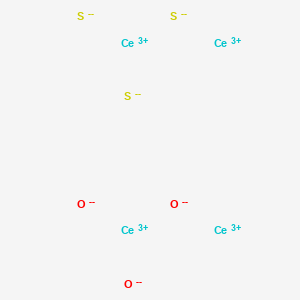
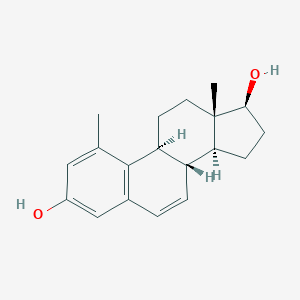
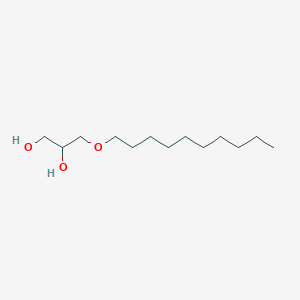
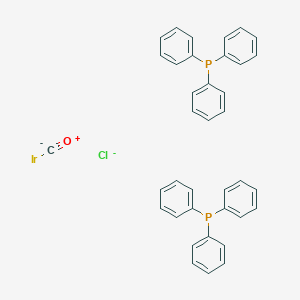

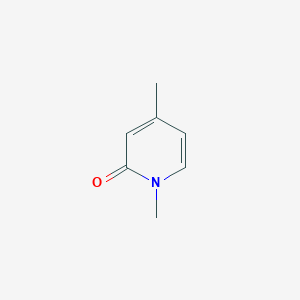
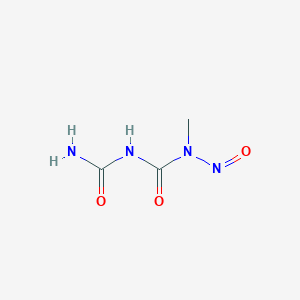
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
